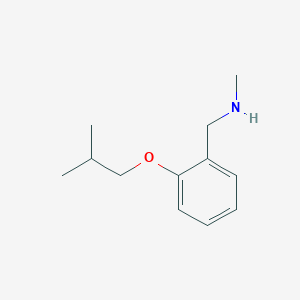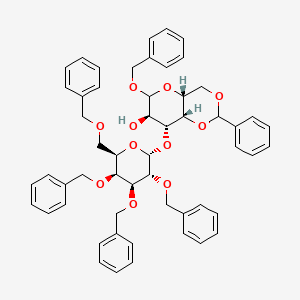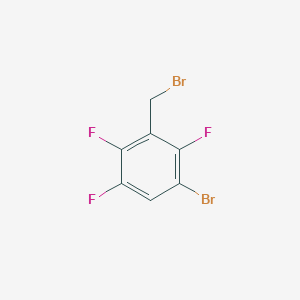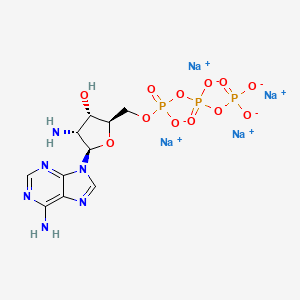
(2-Isobutoxyphenyl)-N-methylmethanamine
Descripción general
Descripción
“(2-Isobutoxyphenyl)amine” is a chemical compound with the CAS Number: 104065-95-4 . It has a molecular weight of 165.24 and its IUPAC name is 2-isobutoxyaniline . It is stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The InChI code for “(2-Isobutoxyphenyl)amine” is 1S/C10H15NO/c1-8(2)7-12-10-6-4-3-5-9(10)11/h3-6,8H,7,11H2,1-2H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“(2-Isobutoxyphenyl)amine” is a liquid at room temperature .Aplicaciones Científicas De Investigación
Serotonin Reuptake Inhibitor Properties
(2-Isobutoxyphenyl)-N-methylmethanamine and its derivatives have been studied for their potential as serotonin reuptake inhibitors (SERT inhibitors), similar to antidepressant drugs. For example, a study by Wunnava et al. (2023) synthesized and evaluated a series of compounds for SERT inhibition, finding that certain derivatives showed promising in vitro serotonin uptake inhibition, comparable to the standard drug sertraline (Wunnava, Kurati, Kumar, & Muthyala, 2023).
Pharmacological Profile
The compound has been included in studies analyzing its pharmacological profile, specifically as a serotonin receptor inverse agonist. A study by Vanover et al. (2006) investigated N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl) carbamide, a compound structurally related to this compound, for its affinity and activity at serotonin receptors (Vanover et al., 2006).
Treatment of Acid-Related Diseases
This compound and its derivatives have been researched for their effectiveness in treating acid-related diseases. For instance, Hori et al. (2010) investigated a compound similar to this compound as a novel potassium-competitive acid blocker (P-CAB) for the treatment of diseases like gastroesophageal reflux disease and peptic ulcer (Hori et al., 2010).
Analytical Characterizations
The compound has also been involved in studies focused on analytical characterizations of psychoactive substances. Wallach et al. (2016) included it in a study characterizing a range of N-alkyl-arylcyclohexylamines for their potential as substances of abuse (Wallach, Colestock, Cicali, Elliott, Kavanagh, Adejare, Dempster, & Brandt, 2016).
Mecanismo De Acción
Target of Action
The primary target of (2-Isobutoxyphenyl)-N-methylmethanamine is the harmful algal bloom-causing species, Alexandrium tamarense . This compound exhibits significant algicidal activity against this species .
Mode of Action
This compound interacts with its target by inducing a reactive oxygen species (ROS) burst in the algal cells within 0.5 hours . This ROS burst causes serious oxidative damage to the algal cells .
Biochemical Pathways
The compound affects the photosynthetic process of Alexandrium tamarense, causing a decrease in the Fv/Fm value, which reflects the status of photosystem II (PS II) electron flow . To eliminate the excess ROS, the activities of the antioxidant systems, including superoxide dismutase and catalase, increase significantly during exposure .
Pharmacokinetics
It is known to be a hydrophobic compound with a molecular weight of 165 Da , which may influence its bioavailability.
Result of Action
After 24 hours of treatment with this compound, 84.1% of Alexandrium tamarense cells lost vitality at a concentration of 20 µg/mL . Morphological modifications, such as cytoplasm degradation and loss of organelle integrity, were observed . The algal nucleus was also severely damaged and eventually degraded due to exposure to the compound .
Action Environment
It is worth noting that the compound is derived from brevibacterium sp, a marine bacterium , suggesting that it may be particularly effective in marine environments where harmful algal blooms occur.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
(2-Isobutoxyphenyl)-N-methylmethanamine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as superoxide dismutase and catalase, which are crucial for managing oxidative stress within cells . The nature of these interactions involves the modulation of enzyme activity, either by inhibition or activation, which can lead to changes in the levels of reactive oxygen species within the cell . Additionally, this compound has been found to interact with various proteins, potentially altering their function and stability .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to induce oxidative stress in algal cells, leading to increased levels of reactive oxygen species and subsequent cellular damage . This oxidative stress can alter gene expression patterns, leading to changes in the production of proteins involved in stress responses and metabolic processes . Furthermore, this compound can impact cellular metabolism by modulating the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to specific sites on enzymes, leading to either inhibition or activation of their activity . For example, it has been observed to inhibit the activity of certain enzymes involved in oxidative stress management, such as superoxide dismutase . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. It has been found that the stability of this compound can vary, with degradation occurring over time under certain conditions . Long-term exposure to this compound can lead to sustained oxidative stress and cellular damage, as observed in algal cells . These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Threshold effects have been observed, where a certain dosage level must be reached before noticeable biochemical or cellular changes occur . Toxic effects at high doses include oxidative damage, enzyme inhibition, and disruption of cellular processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . This compound can influence metabolic flux by modulating the activity of enzymes involved in key metabolic processes . For instance, it has been shown to affect the levels of metabolites involved in oxidative stress management and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins . This compound can be transported across cellular membranes and distributed to various cellular compartments, where it exerts its biochemical effects . The localization and accumulation of this compound within cells can influence its activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound is crucial for its interaction with specific biomolecules and its overall biochemical activity .
Propiedades
IUPAC Name |
N-methyl-1-[2-(2-methylpropoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-10(2)9-14-12-7-5-4-6-11(12)8-13-3/h4-7,10,13H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPKXKGFKLNZMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC=C1CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,8-Bis(4-chloro-5-((2-ethylhexyl)thio)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B1384704.png)

![4-[2,3-Bis(tert-butoxycarbonyl)guanidino]butyl-1-amine hydrogen 4-methylbenzenesulfonate](/img/structure/B1384707.png)


![4-Amino-2'-(2,6-dioxopiperidin-3-yl)-[2,4'-biisoindoline]-1,1',3,3'-tetraone](/img/structure/B1384711.png)
![1-[(2-Bromo-5-nitrophenyl)methyl]-4-(propan-2-yl)piperazine](/img/structure/B1384712.png)
![1-[(2-Bromo-5-nitrophenyl)methyl]-2-methylpiperidine](/img/structure/B1384716.png)


![6-Bromo-5-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1384721.png)
![(4,8-Bis(4-chloro-5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B1384723.png)

